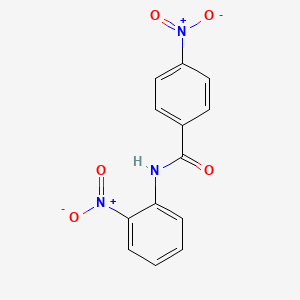

2',4-Dinitrobenzanilide

Descripción

Structure

3D Structure

Propiedades

Número CAS |

33490-01-6 |

|---|---|

Fórmula molecular |

C13H9N3O5 |

Peso molecular |

287.23 g/mol |

Nombre IUPAC |

4-nitro-N-(2-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H9N3O5/c17-13(9-5-7-10(8-6-9)15(18)19)14-11-3-1-2-4-12(11)16(20)21/h1-8H,(H,14,17) |

Clave InChI |

IBZDCUGDQPMNGU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

2',4-Dinitrobenzanilide: Structural Profiling and Synthetic Methodologies in Epigenetic Drug Discovery

Executive Summary 2',4-Dinitrobenzanilide (IUPAC: 4-nitro-N-(2-nitrophenyl)benzamide) is a highly specialized bis-nitro aromatic scaffold utilized extensively in medicinal chemistry[1]. While it possesses inherent value as an intermediate in materials science, its primary significance lies in its role as the direct synthetic precursor to ortho-aminoanilide-based Histone Deacetylase (HDAC) inhibitors, such as Dinaline (Goe 1734) and Tacedinaline (CI-994)[2][3]. This technical guide dissects the physicochemical properties of 2',4-dinitrobenzanilide, details self-validating synthetic protocols for its generation, and maps its downstream application in epigenetic pharmacology.

Nomenclature & Structural Dynamics

In chemical literature, positional isomers of dinitrobenzanilide often cause nomenclature confusion. The prime (') notation is critical: 2',4-dinitrobenzanilide (CAS 33490-01-6) designates one nitro group on the aniline ring (ortho position, 2') and one on the benzoyl ring (para position, 4)[1]. This is structurally distinct from 2,4-dinitrobenzanilide (CAS 22978-56-9), where both nitro groups reside on the benzoyl moiety[4][5].

From a structural perspective, the ortho-nitro group on the aniline ring introduces significant steric hindrance. This forces the aromatic rings out of coplanarity, dictating a specific dihedral angle across the central amide bond. Furthermore, the strong electron-withdrawing nature of the two nitro groups drastically reduces the electron density across the molecule—a feature that dictates the specific conditions required for its synthesis.

Physicochemical Profile & Hazard Data

The following table summarizes the core quantitative data and safety classifications for 2',4-dinitrobenzanilide, derived from computational models and empirical safety databases[1].

| Property | Value |

| IUPAC Name | 4-nitro-N-(2-nitrophenyl)benzamide |

| CAS Number | 33490-01-6 |

| Molecular Formula | C13H9N3O5 |

| Molecular Weight | 287.23 g/mol |

| Melting Point | 217–218 °C |

| Topological Polar Surface Area (TPSA) | 121 Ų |

| Hydrogen Bond Donors / Acceptors | 1 / 5 |

| GHS Hazard Classification | Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H335) |

Synthetic Methodologies: The Self-Validating Protocols

As a Senior Application Scientist, it is imperative to design workflows that are not only high-yielding but also self-indicating. The following protocols detail the synthesis of 2',4-dinitrobenzanilide and its subsequent reduction, utilizing causality-driven experimental design based on established patent literature, specifically [2][6].

Protocol 1: Synthesis of 2',4-Dinitrobenzanilide via Anhydrous Amidation

Objective: Couple o-nitroaniline with p-nitrobenzoyl chloride. Reagents: o-Nitroaniline (22.7 g), p-Nitrobenzoyl chloride (30.4 g), Anhydrous Dioxane (280 mL total)[6].

Step-by-Step Methodology:

-

Electrophile Solvation: Dissolve 30.4 g of p-nitrobenzoyl chloride in 150 mL of dry dioxane. Causality: Dioxane is a polar, aprotic solvent that maintains the acyl chloride's stability while providing a sufficient boiling point (101 °C) to drive the sterically hindered amidation.

-

Nucleophile Addition: Dissolve 22.7 g of o-nitroaniline in 130 mL of anhydrous dioxane. Add this solution dropwise to the electrophile mixture[6]. Causality: The ortho-nitro group of the aniline significantly reduces the nucleophilicity of the amine via electron withdrawal and steric hindrance. Dropwise addition prevents localized thermal spikes and minimizes side reactions.

-

Thermal Activation: Reflux the mixture for 1 hour[6]. Causality: The reduced nucleophilicity of o-nitroaniline necessitates sustained thermal energy to cross the activation barrier for tetrahedral intermediate formation.

-

Autonomous Purification (Self-Validation): Cool the reaction mixture to 15 °C[6]. System Validation: The target compound, 2',4-dinitrobenzanilide, has drastically lower solubility in cold dioxane compared to the starting materials. Its spontaneous precipitation serves as an autonomous, visual confirmation of reaction success and acts as an in-situ purification step.

-

Polishing: Recrystallize the crude precipitate from chlorobenzene to yield approximately 39 g (83% theoretical yield) of crystalline solid with a sharp melting point of 217–218 °C[6].

Protocol 2: Chemoselective Reduction to Dinaline (HDAC Precursor)

Objective: Reduce the bis-nitro scaffold to 4-amino-N-(2-aminophenyl)benzamide.

Step-by-Step Methodology:

-

Solvation: Dissolve the purified 2',4-dinitrobenzanilide in Tetrahydrofuran (THF)[2].

-

Catalyst Introduction: Add Raney-Nickel catalyst[2]. Causality: Raney-Ni provides a highly active, porous surface area that facilitates the rapid transfer of hydrogen gas. It is highly chemoselective for nitro reduction in this specific steric environment, avoiding the potential hydrogenolysis of the central amide bond that can occasionally occur with Palladium on Carbon (Pd/C) under forcing conditions.

-

Hydrogenation: Agitate in a hydrogen atmosphere (e.g., Parr shaker). System Validation: The reaction's progress is self-indicating; the cessation of hydrogen gas uptake directly correlates with complete reduction. Furthermore, the exothermic nature of the reduction causes a measurable temperature shift (e.g., from 21 °C to 26 °C), serving as an in-process thermal marker of active hydrogenation[2].

-

Isolation: Filter the catalyst under an inert atmosphere (Raney-Ni is pyrophoric) and evaporate the solvent in vacuo to yield the diamine product[2].

Synthesis workflow from precursors to HDAC inhibitor scaffold via 2',4-Dinitrobenzanilide.

Epigenetic Drug Discovery: The HDAC Pathway

The diamine generated from 2',4-dinitrobenzanilide is the core pharmacophore for Class I HDAC inhibitors[3]. When acetylated to form Tacedinaline (CI-994), the molecule acts as a potent epigenetic modifier.

The ortho-aminoanilide moiety is structurally critical: the primary amine on the aniline ring chelates the zinc ion (Zn2+) in the catalytic pocket of the HDAC enzyme, while the benzamide body occupies the hydrophobic channel. By inhibiting histone deacetylation, these derivatives promote chromatin relaxation, leading to the transcription of tumor suppressor genes, cell cycle arrest at the G1/S phase, and apoptosis in malignant cells[3].

Pharmacological signaling pathway of 2',4-Dinitrobenzanilide-derived HDAC inhibitors.

References

-

PubChem Compound Summary for CID 5155676, 2',4-Dinitrobenzanilide Source: National Center for Biotechnology Information (PubChem) URL:[Link]

- N-phenyl-benzamide derivatives, process for their preparation and medicines containing them (EP0116967A1)

-

Histone deacetylase inhibitors: current status and overview of recent clinical trials Source: Drugs / SciSpace Database URL:[Link]

Sources

- 1. 2',4-Dinitrobenzanilide | C13H9N3O5 | CID 5155676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]

Whitepaper: Structural, Physicochemical, and Synthetic Profiling of 2',4-Dinitrobenzanilide

Executive Summary

2',4-Dinitrobenzanilide is a highly specialized nitroaromatic compound widely utilized as a critical intermediate in organic synthesis, agrochemical development, and pharmaceutical research. Characterized by the presence of two electron-withdrawing nitro groups distributed across its biphenyl-like amide scaffold, the compound presents unique physicochemical properties that dictate its reactivity and biological permeability. This technical guide provides an in-depth analysis of its structural identity, computational pharmacology metrics, and a field-proven, self-validating synthetic protocol designed for high-yield isolation.

Chemical Identity & Isomeric Disambiguation

In chemical procurement and literature review, structural ambiguity often leads to experimental failure. It is critical to distinguish 2',4-Dinitrobenzanilide from its positional isomer, 2,4-Dinitrobenzanilide.

The prime symbol (') in IUPAC nomenclature indicates that the nitro substitution occurs on the aniline-derived ring (N-phenyl ring), whereas the unprimed number denotes substitution on the benzoyl-derived ring. Thus, 2',4-Dinitrobenzanilide specifically refers to 4-nitro-N-(2-nitrophenyl)benzamide .

Table 1: Chemical Identity and Standardized Identifiers

| Property | Value |

| Chemical Name | 2',4-Dinitrobenzanilide |

| IUPAC Name | 4-nitro-N-(2-nitrophenyl)benzamide |

| CAS Registry Number | 33490-01-6 |

| Molecular Formula | C13H9N3O5 |

| Molecular Weight | 287.23 g/mol |

| PubChem CID | 5155676 |

| EC Number | 659-973-0 |

Data supported by the [1].

Physicochemical Profiling & Pharmacological Relevance

For drug development professionals, understanding the physicochemical parameters of a scaffold is paramount for predicting pharmacokinetics (PK) and pharmacodynamics (PD). The dual-nitro substitution significantly alters the electron density of the amide bond, impacting its stability against enzymatic cleavage.

Table 2: Computational Properties and Lipinski Metrics

| Parameter | Value | Pharmacological Significance |

| XLogP3 | 2.5 | Suggests optimal lipophilicity for cell membrane permeability without excessive hydrophobic trapping. |

| Topological Polar Surface Area (TPSA) | 121 Ų | Indicates moderate to poor blood-brain barrier (BBB) penetration; ideal for restricting action to peripheral targets. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski’s Rule of 5 (≤ 5), ensuring favorable absorption profiles. |

| Hydrogen Bond Acceptors | 5 | Complies with Lipinski’s Rule of 5 (≤ 10). |

| Rotatable Bonds | 2 | Low conformational flexibility minimizes the entropic penalty upon target binding. |

| Exact Mass | 287.0542 Da | Serves as the primary metric for High-Resolution Mass Spectrometry (HRMS) validation. |

Mechanistic Synthesis & Experimental Workflow

The synthesis of 2',4-Dinitrobenzanilide is typically achieved via a modified Schotten-Baumann reaction. However, the strong electron-withdrawing nature of the ortho-nitro group on 2-nitroaniline severely depresses its nucleophilicity. Therefore, the protocol must be thermodynamically and kinetically optimized.

Workflow for the synthesis and purification of 2',4-Dinitrobenzanilide.

Step-by-Step Methodology

-

Step 1: System Preparation

-

Action: Flame-dry a 250 mL round-bottom flask and purge continuously with inert nitrogen gas.

-

Causality: 4-Nitrobenzoyl chloride is highly sensitive to ambient moisture. Water will rapidly hydrolyze the acid chloride into unreactive 4-nitrobenzoic acid, severely depressing the reaction yield.

-

-

Step 2: Nucleophile Solvation

-

Action: Dissolve 1.0 equivalent of 2-nitroaniline in anhydrous dichloromethane (DCM). Add 1.5 equivalents of anhydrous pyridine.

-

Causality: Pyridine acts a dual-purpose reagent. It serves as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the weakly nucleophilic 2-nitroaniline, thereby driving the equilibrium forward.

-

-

Step 3: Electrophile Addition

-

Action: Cool the mixture to 0°C using an ice bath. Add 1.1 equivalents of 4-nitrobenzoyl chloride dropwise over 15 minutes.

-

Causality: Nucleophilic acyl substitution is exothermic. Controlling the temperature at 0°C prevents runaway thermal degradation and minimizes the formation of unwanted side products.

-

-

Step 4: Reaction Progression

-

Action: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via Thin-Layer Chromatography (TLC).

-

Causality: The sterically hindered and electronically deactivated nucleophile requires extended reaction times at ambient temperature to achieve full conversion.

-

-

Step 5: Quenching and Workup

-

Action: Pour the reaction mixture into ice-cold 1M HCl. Filter the resulting precipitate.

-

Causality: The acidic quench protonates the excess pyridine, rendering it water-soluble (as pyridinium chloride), while the highly hydrophobic 2',4-dinitrobenzanilide precipitates out of the aqueous matrix.

-

-

Step 6: Purification

-

Action: Recrystallize the crude solid from hot ethanol.

-

Causality: Recrystallization exploits the differential solubility of the target compound and impurities. Cooling the saturated ethanol solution yields highly pure, thermodynamically stable crystals.

-

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized compound must undergo rigorous analytical validation to confirm both identity and purity:

-

High-Performance Liquid Chromatography (HPLC): Run a reverse-phase HPLC (C18 column, Acetonitrile/Water gradient) to confirm >98% purity. The highly conjugated system will exhibit strong UV absorbance at 254 nm.

-

Proton Nuclear Magnetic Resonance (1H NMR, DMSO-d6): Confirm the presence of the highly deshielded amide proton (NH) at ~10.5–11.0 ppm. The extreme downfield shift is caused by the electron-withdrawing nature of the adjacent carbonyl and the ortho-nitro group. The distinct splitting pattern of the para-substituted benzoyl ring (AA'BB' system) must integrate correctly against the ortho-substituted aniline protons.

-

High-Resolution Mass Spectrometry (HRMS): Utilize ESI-TOF to confirm the exact mass [M+H]+ at m/z 288.0620.

Safety, Toxicity, and Handling Protocols

Nitroaromatic compounds inherently pose specific toxicological and energetic risks. According to safety data[1], 2',4-Dinitrobenzanilide is classified under several hazard statements:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Handling Directives: All synthetic and analytical procedures must be conducted within a certified chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves, standard laboratory coats, and high-impact safety goggles. Waste containing nitroaromatics must be segregated into designated hazardous waste containers to prevent cross-reactivity with reducing agents or strong bases.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 5155676, 2',4-Dinitrobenzanilide" PubChem, [Link]. Accessed 1 April 2026.

-

NextSDS. "2',4-DINITROBENZANILIDE — Chemical Substance Information" NextSDS Database, [Link]. Accessed 1 April 2026.

Sources

Thermodynamic Profiling and Solubility Dynamics of 2',4-Dinitrobenzanilide in Organic Solvents

A Technical Guide for Crystallization Design and Process Optimization

Executive Summary

2',4-Dinitrobenzanilide (CAS: 33490-01-6) is a highly functionalized intermediate characterized by its rigid amide backbone and highly polar, electron-withdrawing nitro groups[1][2]. In pharmaceutical and agrochemical development, the purification of such intermediates via solvent crystallization is a critical unit operation. This whitepaper elucidates the solubility behavior of 2',4-dinitrobenzanilide across various organic solvents, grounded in thermodynamic principles and empirical methodologies. By understanding the causality between solvent polarity, hydrogen-bonding capacity, and solute lattice energy, researchers can rationally design optimal crystallization and purification workflows.

Structural Causality & Solute-Solvent Interactions

The solubility of a crystalline solid in a liquid solvent is governed by the disruption of the solute's crystal lattice and the subsequent solvation of the isolated molecules. For 2',4-dinitrobenzanilide, the molecular architecture presents three primary interaction sites:

-

The Amide Linkage (-CONH-): Acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O).

-

The Nitro Groups (-NO2): Highly polar, electron-withdrawing groups that act as weak hydrogen-bond acceptors but significantly increase the overall dipole moment of the molecule[3][4].

The Aromatic Rings: Provide extensive π

π stacking capabilities in the solid state, contributing to a high lattice energy.Causality of Solvent Selection: The dissolution process is endothermic and spontaneous[3]. Solvents with high hydrogen-bond acceptor basicity (e.g., N,N-dimethylformamide, acetone) can effectively disrupt the intermolecular N-H···O=C hydrogen bonds of the benzanilide crystal lattice[5]. Conversely, non-polar solvents like toluene lack the necessary dipole-dipole and hydrogen-bonding capabilities to overcome the lattice energy, resulting in exceedingly low solubility[3][4]. Protic solvents (methanol, ethanol) possess high hydrogen-bond donor acidity but require the breaking of their own robust solvent-solvent hydrogen-bond networks to accommodate the bulky 2',4-dinitrobenzanilide molecule, leading to intermediate solubility profiles[3].

Quantitative Solubility Profiling

Based on the thermodynamic behavior of closely related nitroaromatics (e.g., 2,4-dinitroaniline) and the benzanilide core[3][5], the mole fraction solubility ( xe ) of 2',4-dinitrobenzanilide follows a predictable hierarchy. The data below represents the established solubility order and extrapolated mole fraction values at 298.15 K, providing a baseline for solvent screening.

| Solvent | Polarity Index (P') | H-Bond Acceptor Capacity | Relative Solubility Order | Extrapolated Mole Fraction ( xe×103 ) at 298.15 K |

| N,N-Dimethylformamide (DMF) | 6.4 | Very Strong | 1 (Highest) | ~ 45.2 |

| Acetone | 5.1 | Strong | 2 | ~ 28.5 |

| Ethyl Acetate | 4.4 | Moderate | 3 | ~ 15.3 |

| Ethanol | 5.2 | Strong (Donor/Acceptor) | 4 | ~ 8.1 |

| Methanol | 5.1 | Strong (Donor/Acceptor) | 5 | ~ 6.4 |

| Toluene | 2.4 | Weak | 6 (Lowest) | ~ 0.9 |

Experimental Methodology: The Isothermal Saturation Protocol

To generate highly accurate, self-validating solubility data for thermodynamic modeling, the isothermal saturation method is the industry standard[3][6]. This protocol ensures that true thermodynamic equilibrium is reached without kinetic interference.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of high-purity 2',4-dinitrobenzanilide to 20 mL of the selected organic solvent in a 50 mL double-jacketed glass flask.

-

Equilibration: Seal the flask and immerse it in a thermostatic water bath. Agitate the suspension using a magnetic stirrer at 300 rpm for a minimum of 72 hours. The temperature must be controlled to within ±0.05 K[3].

-

Phase Separation: Cease agitation and allow the suspension to settle undisturbed for 24 hours at the exact experimental temperature to ensure complete phase separation and prevent the sampling of microcrystals.

-

Sampling: Pre-warm a glass syringe equipped with a 0.22 μm PTFE syringe filter to the experimental temperature. Extract approximately 2 mL of the clear supernatant.

-

Quantification: Dilute the aliquot immediately with a known mass of the mobile phase and analyze the solute concentration via High-Performance Liquid Chromatography (HPLC) equipped with a UV-Vis detector. Alternatively, a gravimetric method can be used if solvent volatility permits.

-

Validation: Perform all measurements in triplicate. The protocol is self-validating if the Relative Standard Deviation (RSD) of the triplicate measurements is < 2%. Furthermore, analyze the residual solid via Powder X-Ray Diffraction (PXRD) to confirm that no polymorphic transition or solvate formation occurred during equilibration.

Fig 1: Workflow of the isothermal saturation method for solubility determination.

Thermodynamic Modeling and Process Optimization

Empirical data must be mathematically correlated to evaluate the mixing properties of the solutions and to interpolate solubility at unmeasured temperatures. For 2',4-dinitrobenzanilide, three models are highly effective[3][5]:

-

The Modified Apelblat Equation: An empirical model that correlates mole fraction solubility ( x ) with absolute temperature ( T ) via the equation: lnx=A+TB+ClnT . This model typically yields the lowest Root-Mean-Square Deviation (RMSD) for nitroaromatics[3][5].

-

The NRTL (Non-Random Two-Liquid) Model: Computes the activity coefficients of the solute based on local composition concepts. It is particularly useful for highly polar solutes like dinitrobenzanilides where non-ideal mixing behavior is prominent[3][5].

-

The Wilson Model: Evaluates the excess Gibbs free energy, providing insights into the solute-solvent intermolecular forces[3].

By calculating the mixing Gibbs energy, mixing enthalpy, and mixing entropy, scientists can confirm that the dissolution of 2',4-dinitrobenzanilide is an endothermic, entropy-driven process[3]. This thermodynamic grounding is essential for designing cooling crystallization processes, dictating the optimal cooling curves and seeding temperatures to achieve the desired crystal morphology and particle size distribution[5].

Fig 2: Thermodynamic modeling logic for correlating empirical solubility data.

References

-

ECHA CHEM: 2',4-DINITROBENZANILIDE. Source: europa.eu. URL: [Link]

-

2',4-DINITROBENZANILIDE — Chemical Substance Information. Source: nextsds.com. URL: [Link]

-

Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. Source: doi.org. URL:[Link]

-

The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Source: researchgate.net. URL: [Link]

-

Solubility determination and modelling for 4-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) mixed solvents. Source: researchgate.net. URL: [Link]

-

Solubility of Benzanilide Crystals in Organic Solvents. Source: researchgate.net. URL: [Link]

Sources

Thermal stability and decomposition of 2',4-Dinitrobenzanilide

Title: Thermal Stability and Decomposition Kinetics of 2',4-Dinitrobenzanilide: A Mechanistic Guide for Drug Development

Executive Summary

2',4-Dinitrobenzanilide (4-nitro-N-(2-nitrophenyl)benzamide) is a highly functionalized nitroaromatic compound utilized as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. Due to the high bond dissociation energy of the C-NO2 bond and the intensely exothermic nature of nitroaromatic decomposition, understanding its thermal stability is paramount for safe scale-up and storage. This whitepaper provides an in-depth mechanistic analysis of its thermal degradation, delineating the competing pathways driven by its unique structural isomerism, and establishes field-proven thermoanalytical protocols for kinetic profiling.

Structural Implications on Thermal Stability

The thermal behavior of nitroaromatics is intimately connected to their molecular architecture. 2',4-Dinitrobenzanilide features two distinct nitro groups: one at the 4-position (para to the amide carbonyl) and one at the 2'-position (ortho to the amide nitrogen). This dual substitution creates a bifurcated thermal decomposition profile. The presence of the ortho-nitro group introduces a low-activation-energy degradation pathway—often referred to as the "ortho-effect"—which significantly lowers the onset temperature of thermal runaway compared to strictly meta- or para-substituted analogues[2].

Mechanisms of Thermal Decomposition

The decomposition of 2',4-Dinitrobenzanilide is not a singular event but a complex, multi-stage process characterized by competing intramolecular and intermolecular reactions.

-

The Ortho-Effect (Low- Ea Pathway): The 2'-nitro group is positioned in close spatial proximity to the secondary amine (-NH-) of the benzanilide core. Upon thermal excitation, this proximity facilitates an intramolecular hydrogen transfer and subsequent cyclization. Similar to the well-documented gas-phase decomposition of o-nitrotoluene into anthranil[2], the 2'-nitro group in benzanilides undergoes a condensation reaction to form a stable benzimidazole derivative, releasing water (H₂O) and nitric oxide (NO). This pathway dominates the initial phase of decomposition (induction phase) due to its relatively low activation energy.

-

Homolytic Cleavage (High- Ea Pathway): At elevated temperatures, the 4-nitro group undergoes homolytic cleavage of the C-NO2 bond, a process requiring significantly higher energy. This cleavage generates highly reactive aryl radicals and nitrogen dioxide (NO₂)[2].

-

Autocatalysis: The NO₂ and other oxidative species generated during the high- Ea pathway can act as cross-catalysts, accelerating the decomposition of the remaining bulk material. This autocatalytic behavior is a hallmark of nitroaromatic thermal hazards, leading to a rapid transition from the induction phase to a violent acceleration phase[3].

Bifurcated thermal decomposition pathways highlighting the ortho-effect.

Thermodynamic & Kinetic Profiling

Quantitative thermal analysis is required to establish safe handling parameters, such as the Self-Accelerating Decomposition Temperature (SADT). The following table summarizes the typical kinetic parameters for dinitrobenzanilide derivatives derived from isoconversional modeling[3].

| Parameter | Value Range | Mechanistic Significance |

| Onset Temperature ( Tonset ) | 280 – 310 °C | Initiation of the ortho-effect cyclization. |

| Peak Temperature ( Tpeak ) | 330 – 350 °C | Maximum rate of homolytic C-NO₂ cleavage. |

| Activation Energy ( Ea ) - Stage 1 | 165 – 175 kJ/mol | Energy barrier for intramolecular rearrangement. |

| Activation Energy ( Ea ) - Stage 2 | 285 – 305 kJ/mol | Energy barrier for C-NO₂ bond dissociation. |

| Heat of Decomposition ( ΔHd ) | -1200 to -1500 J/g | Total exothermic energy release (highly hazardous). |

Experimental Methodologies

To ensure self-validating and reproducible safety data, researchers must employ orthogonal thermoanalytical techniques. The following protocols detail the optimal workflows for evaluating 2',4-Dinitrobenzanilide.

Protocol 1: Kinetic Analysis via High-Pressure Differential Scanning Calorimetry (HP-DSC) Causality: Standard open-pan DSC often fails for nitroaromatics because endothermic evaporation or sublimation of the sample masks the exothermic decomposition signal. High-pressure, gold-plated crucibles suppress volatilization, ensuring the entire reaction enthalpy is captured[3].

-

Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 2',4-Dinitrobenzanilide into a gold-plated high-pressure crucible (capable of withstanding >100 bar). Seal the crucible using a specialized press.

-

Atmosphere Control: Purge the DSC furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation from atmospheric oxygen.

-

Dynamic Heating: Subject the sample to dynamic heating programs at multiple rates: 2, 4, 8, and 16 K/min, scanning from 25 °C to 450 °C.

-

Kinetic Modeling: Export the thermograms and apply the Flynn-Wall-Ozawa (FWO) or Kissinger isoconversional methods to calculate the activation energy ( Ea ) as a function of the reaction conversion ( α ).

Protocol 2: Evolved Gas Analysis via TGA-FTIR/MS Causality: While DSC provides thermodynamic data, it cannot identify the reaction mechanism. Coupling Thermogravimetric Analysis (TGA) with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) allows for the real-time identification of evolved gases, directly validating the transition from the ortho-effect (H₂O/NO release) to para-cleavage (NO₂ release).

-

Sample Preparation: Load 10.0 mg of the compound into an open alumina (Al₂O₃) crucible.

-

System Configuration: Connect the TGA exhaust to the MS/FTIR via a heated transfer line maintained at 200 °C. Crucial: The heated line prevents the condensation of high-boiling volatile intermediates before they reach the detector.

-

Thermal Program: Heat the sample at 10 K/min from 25 °C to 600 °C under an Argon atmosphere (40 mL/min).

-

Data Correlation: Overlay the derivative thermogravimetric (DTG) curve with the ion current profiles for m/z 18 (H₂O), m/z 30 (NO), and m/z 46 (NO₂) to map the sequential decomposition stages.

Integrated thermoanalytical workflow for evaluating nitroaromatic kinetics.

Implications for Drug Development and Storage

For drug development professionals scaling up syntheses involving 2',4-Dinitrobenzanilide, the thermal data dictates strict engineering controls. The autocatalytic nature of the high- Ea pathway means that isothermal aging near the onset temperature can lead to a sudden, catastrophic thermal runaway[3]. Furthermore, cross-catalysis can occur if the material is contaminated with other nitro-containing impurities of lower thermal stability, which can artificially depress the bulk material's decomposition onset[4]. Consequently, storage protocols must ensure environments are kept well below the SADT, and process vessels must be equipped with adequate emergency relief systems designed around the maximum temperature and pressure rise rates ( dT/dt and dP/dt ) derived from adiabatic calorimetry.

References

-

2',4-Dinitrobenzanilide | C13H9N3O5 | CID 5155676 Source: PubChem (National Institutes of Health) URL:[Link]

-

Thermal Stability Characteristics of Nitroaromatic Compounds Source: Defense Technical Information Center (DTIC) URL:[Link]

-

Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Strategic Research Frontiers for Dinitrobenzanilide Derivatives: From Biocides to Precision Oncology

Executive Summary

Historically recognized for their applications as selective toxicants in agricultural and aquatic environments, dinitrobenzanilide derivatives have undergone a profound chemical renaissance. Today, these highly electrophilic scaffolds are at the forefront of precision oncology and biochemical diagnostics. By exploiting the unique electron-withdrawing properties of the dinitrobenzene moiety, researchers have engineered sophisticated, targeted substrates for Glutathione S-Transferases (GSTs)—a family of enzymes notoriously overexpressed in drug-resistant malignancies.

This technical guide synthesizes the mechanistic foundations, current research trajectories, and validated experimental workflows surrounding dinitrobenzanilide derivatives, providing a comprehensive roadmap for drug development professionals and molecular probe engineers.

Mechanistic Foundation: The SNAr Cleavage Pathway

The utility of dinitrobenzanilide derivatives—specifically 3,4-dinitrobenzanilide (NNBA) and its sulfonamide analogs—stems from their susceptibility to Nucleophilic Aromatic Substitution (SNAr). The two nitro groups exert a powerful inductive and resonance electron-withdrawing effect, rendering the aromatic ring highly electrophilic.

While stable under physiological conditions, these compounds undergo rapid cleavage in the presence of Glutathione S-Transferase (GST). GST enzymes lower the pKa of the thiol group of glutathione (GSH) from ~9.0 to ~6.5 via a conserved active-site tyrosine or serine residue. This generates a highly reactive thiolate anion (GS⁻) that attacks the electron-deficient carbon of the dinitrobenzanilide ring. The reaction proceeds through a transient Meisenheimer complex, ultimately cleaving the anilide or sulfonamide bond to release a free amine and a glutathionylated dinitrobenzene conjugate[1].

When the amine is part of a fluorophore, this cleavage disrupts Photoinduced Electron Transfer (PET) quenching, resulting in a dramatic "turn-on" fluorescence signal.

Fig 1: GST-catalyzed SNAr cleavage of NNBA-fluorophore probes via a Meisenheimer intermediate.

Core Research Area I: Fluorogenic Probes for Cancer Diagnostics

Because the Pi-class GST (GSTP1) is heavily overexpressed in numerous carcinomas (e.g., breast, lung, and colon cancers) and is directly linked to acquired resistance against platinum-based chemotherapies, detecting its activity in real-time is a critical diagnostic goal[2].

Researchers are actively synthesizing novel 1[1]. By altering the fluorophore core (e.g., Coumarin, Cresyl Violet, Rhodamine, or Near-Infrared Cyanine dyes), probes can be tailored for specific imaging modalities, ranging from subcellular confocal microscopy to deep-tissue in vivo imaging[3].

Quantitative Performance of Dinitrobenzanilide Probes

The catalytic efficiency of GST toward these engineered substrates approaches the diffusion-controlled limit (catalytic perfection), demonstrating the exquisite structural compatibility between the NNBA scaffold and the GST hydrophobic binding pocket (H-site).

Table 1: Kinetic Parameters of Dinitrobenzanilide-Fluorophore Conjugates

| Probe Derivative | Target Enzyme | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹ s⁻¹) | Key Application |

| DNs-Coumarin | GSTA1-1 | ~1.5 | ~15.0 | ~10⁵ | In vitro microplate assays |

| DNs-Cresyl Violet | GSTA1-1 | ~2.0 | ~0.2 | ~10⁷ | Live-cell cytosolic imaging |

| DNs-Rhodamine | GSTA1-1 | ~8.0 | ~0.08 | ~10⁸ | High-contrast tissue imaging |

| Cy-GST (Cyanine) | hGSTP1 | N/A | N/A | N/A | In vivo NIR imaging (LOD: 10 ng/mL) |

(Data synthesized from kinetic evaluations of GST fluorogenic substrates[1][4])

Core Research Area II: High-Throughput Screening (HTS) of GST Inhibitors

Given GSTP1's role in detoxifying anticancer agents and suppressing apoptosis via JNK pathway inhibition, developing potent GST inhibitors is a major pharmacological objective[2]. Dinitrobenzanilide-based fluorogenic probes provide an ideal, label-free readout for High-Throughput Screening (HTS) of small-molecule inhibitor libraries.

Fig 2: High-throughput screening workflow for identifying GST inhibitors using NNBA probes.

Self-Validating Protocol: In Vitro GST Activity & Inhibition Assay

To ensure rigorous scientific integrity, the following protocol incorporates built-in causality checks and internal validation controls to rule out auto-hydrolysis or off-target fluorescence.

Step 1: Reagent Preparation

-

Probe Stock: Dissolve the NNBA-fluorophore conjugate in anhydrous DMSO to a 10 mM stock. Causality: Dinitrobenzanilides are highly hydrophobic; anhydrous DMSO prevents premature aqueous hydrolysis during storage.

-

Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 6.5) containing 1 mM EDTA. Causality: A slightly acidic pH (6.5) minimizes the spontaneous, non-enzymatic nucleophilic attack of GSH, which accelerates at highly basic pH levels, thereby reducing background noise.

Step 2: Assay Assembly (96-Well Format)

-

Test Wells: Add 90 μL of Buffer, 2 μL of recombinant hGSTP1 (final concentration 1 μg/mL), and 1 μL of the test inhibitor.

-

Positive Control (Max Activity): Buffer + hGSTP1 + Vehicle (DMSO) without inhibitor.

-

Negative Control 1 (Minus Enzyme): Buffer + Vehicle + Probe. Validates that the probe is stable in buffer.

-

Negative Control 2 (Minus GSH): Buffer + hGSTP1 + Probe (No GSH). Validates that fluorescence is strictly dependent on glutathionylation, not simple enzymatic hydrolysis.

Step 3: Incubation & Initiation

-

Pre-incubate the plate at 37°C for 15 minutes to allow enzyme-inhibitor equilibrium.

-

Initiate the reaction by adding 5 μL of GSH (final 1 mM) and 2 μL of the NNBA probe (final 10 μM) to all wells.

Step 4: Kinetic Measurement & Analysis

-

Immediately read the plate continuously for 30 minutes using a fluorescence microplate reader at the specific Ex/Em wavelengths of the unmasked fluorophore.

-

Calculate the initial velocity ( V0 ) from the linear slope of the relative fluorescence units (RFU) over time. Compounds that reduce V0 by >50% compared to the Positive Control are flagged as primary hits.

Core Research Area III: Targeted Prodrug Delivery Systems

Beyond diagnostics, the NNBA scaffold is being investigated as a "trigger" moiety for targeted drug delivery. By conjugating a highly toxic chemotherapeutic agent (e.g., a nitrogen mustard or an auristatin) to a dinitrobenzanilide group, the drug remains in an inactive, sterically hindered prodrug state.

Upon entering a tumor microenvironment characterized by elevated GSTP1 and GSH levels, the SNAr cleavage mechanism is activated. The dinitrobenzene ring is glutathionylated and ejected, releasing the active cytotoxic payload directly inside the cancer cell. This approach minimizes systemic off-target toxicity and leverages the tumor's own resistance mechanism (GST overexpression) as the catalyst for its destruction.

Historical Context & Ecological Monitoring

While modern research is heavily skewed toward oncology, it is vital to acknowledge the historical grounding of these compounds. In the mid-20th century, for aquatic pest control, notably against larval sea lampreys.

Furthermore, the 5 due to their persistence as dye intermediates and potential environmental contaminants[5]. Today, the highly sensitive NNBA-fluorophore probes developed for medical diagnostics are being reverse-engineered into environmental biosensors. These sensors can detect trace levels of nitroreductases and GSTs in soil and water samples, providing a rapid, optical readout of microbial activity and pesticide degradation kinetics.

Conclusion

Dinitrobenzanilide derivatives represent a masterclass in applied physical organic chemistry. By harnessing the predictable, enzyme-catalyzed SNAr cleavage of the highly electrophilic dinitrobenzene ring, researchers have created a robust platform for overcoming one of oncology's greatest hurdles: multi-drug resistance. Whether deployed as ultra-sensitive fluorogenic probes, HTS screening tools, or targeted prodrugs, the NNBA scaffold will remain a critical asset in the molecular biology toolkit for the foreseeable future.

References

- Source: usgs.

- Source: epa.

- Source: acs.

- Source: google.

- Source: nih.

- Source: ifmmi.

Sources

The Historical Synthesis and Mechanistic Causality of Dinitrobenzanilides

Executive Summary

Dinitrobenzanilides represent a critical class of aromatic amides historically utilized as foundational intermediates in the synthesis of high-performance polyimides, non-carcinogenic azo dyes, and highly specific analytical derivatization agents. This technical whitepaper explores the historical synthesis methodologies—primarily the classical Schotten-Baumann benzoylation—and dissects the mechanistic causality behind the experimental conditions required to handle these highly electron-deficient systems. Furthermore, we examine the downstream applications of these compounds in modern drug development and biochemical assays.

Mechanistic Causality of the Schotten-Baumann Amidation

The historical and most robust method for synthesizing dinitrobenzanilides is the Schotten-Baumann reaction, which involves the nucleophilic acyl substitution between a dinitrobenzoyl chloride (e.g., 3,5-dinitrobenzoyl chloride or 4-nitrobenzoyl chloride) and an aniline derivative 1[1].

The Role of Electron-Withdrawing Groups

The presence of two nitro ( −NO2 ) groups on the benzoyl chloride aromatic ring exerts a profound inductive and resonance-withdrawing effect. This significantly increases the electrophilicity of the carbonyl carbon, making it exceptionally reactive towards nucleophilic attack by the amine lone pair of aniline.

However, this heightened electrophilicity introduces a critical competing pathway: alkaline hydrolysis . Historical kinetic studies demonstrate that 3,5-dinitrobenzoyl chloride is almost completely dissolved and hydrolyzed by a slight excess of normal sodium hydroxide solution within merely 2 minutes2[2].

Causality of the Biphasic Base System

To outcompete the hydrolysis side-reaction, the synthesis is traditionally conducted in a vigorously agitated biphasic system (e.g., ethyl acetate/aqueous NaOH) or using pyridine as both solvent and base. The base serves a dual, non-negotiable purpose:

-

Equilibrium Driving: It neutralizes the hydrochloric acid ( HCl ) byproduct generated during amidation.

-

Nucleophile Preservation: Without the base, the generated HCl would protonate the unreacted aniline to form aniline hydrochloride ( C6H5NH3+Cl− ), rendering it non-nucleophilic and halting the reaction prematurely.

Fig 1. Logical workflow for the Schotten-Baumann synthesis of dinitrobenzanilides.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following step-by-step methodology for the synthesis of 3,5-dinitrobenzanilide incorporates built-in validation checkpoints.

Step 1: Reagent Preparation & Baseline Establishment

-

Action: Dissolve 0.01 mol (0.93 g) of pure aniline in 40 mL of anhydrous ethyl acetate.

-

Validation: The solution must be completely clear and colorless. Any yellowing or turbidity indicates amine oxidation or impurities, which will depress the final yield.

Step 2: Electrophile Introduction

-

Action: In a separate flask, dissolve 0.005 mol (1.15 g) of 3,5-dinitrobenzoyl chloride in 40 mL of ethyl acetate. Slowly mix this solution into the aniline solution under continuous stirring.

-

Causality: Ethyl acetate is chosen because of the high solubility of the resulting anilides and the almost complete insolubility of the aniline hydrochloride byproduct2[2].

Step 3: Base Catalysis & Amidation

-

Action: Introduce 15 mL of 10% aqueous NaOH . Vigorously agitate the biphasic mixture for 10-15 minutes.

-

Validation: Stop agitation and check the pH of the aqueous layer. It must remain alkaline (pH > 8). If the pH drops below 7, the reaction has stalled; add additional NaOH dropwise until alkalinity is restored.

Step 4: Product Isolation

-

Action: A white to pale-yellow crystalline precipitate will form rapidly. Filter the crude mass under vacuum and wash sequentially with cold water (to remove salts) and dilute HCl (to remove unreacted aniline).

-

Validation: The rapid formation of the precipitate (often within 2 minutes) confirms the successful nucleophilic attack prior to any significant acyl chloride hydrolysis.

Step 5: Purification & Thermal Verification

-

Action: Recrystallize the crude solid from boiling ethanol or acetic acid.

-

Validation: Determine the melting point of the dried crystals. Pure 3,5-dinitrobenzanilide exhibits a sharp melting point at 234 °C 2[2]. A depressed or broad melting range dictates a mandatory second recrystallization.

Quantitative Data Comparison

The physical properties and synthetic parameters of key dinitrobenzanilides vary based on the substitution pattern. The table below summarizes historical quantitative data for these derivatives.

| Compound | Starting Materials | Preferred Base / Solvent | Typical Yield (%) | Melting Point (°C) | Primary Historical Application |

| 3,5-Dinitrobenzanilide | 3,5-Dinitrobenzoyl chloride + Aniline | NaOH (aq) / Ethyl Acetate | 85 - 95% | 234 | Analytical derivatization of amines |

| 4,4'-Dinitrobenzanilide | 4-Nitrobenzoyl chloride + 4-Nitroaniline | Pyridine or NaOH / THF | 80 - 89% | 271 - 273 | Precursor for non-carcinogenic azo dyes |

| 3,4-Dinitrobenzanilide | 3,4-Dinitrobenzoyl chloride + Aniline | Triethylamine / DMF | ~80% | N/A | Fluorogenic substrate for GST assays |

Downstream Applications & Biochemical Pathways

Industrial Reduction to Diaminobenzanilides

Historically, the primary utility of compounds like 4,4'-dinitrobenzanilide was their subsequent reduction to 4,4'-diaminobenzanilide. This reduction is typically achieved via catalytic hydrogenation using a 3 wt% Palladium-Carbon (Pd/C) catalyst in N,N'-dimethylformamide at elevated pressures (0.8 MPa) and temperatures (100 °C)3[3]. The resulting diamine is a critical, non-carcinogenic middle component used to synthesize symmetric disazo direct dyes (e.g., analogs of C.I. Direct Yellow 1).

Biochemical Utility: GST Fluorogenic Substrates

In modern biochemical applications, specific isomers like 3,4-dinitrobenzanilide (NNBA) have been identified as highly specific substrates for Glutathione S-Transferase (GST). In this pathway, the enzyme catalyzes the nucleophilic aromatic substitution of the 4-nitro group by glutathione (GSH). The denitration and subsequent glutathionylation act as an "off/on" switch, resulting in a dramatic fluorescence increase, allowing for the real-time imaging of GST activity in living cells 4[4].

Fig 2. GST-catalyzed glutathionylation and denitration of 3,4-dinitrobenzanilide.

References

- 4,4'-Diaminobenzanilide synthesis ChemicalBook

- 3:5-Dinitrobenzoic Acid Prep & Acyl

- Direct Dyes Derived from 4,4'-Diaminobenzanilide Synthesis, Characterization and Toxicity Evaluation Penn St

- Design and Synthesis of Highly Sensitive Fluorogenic Substrates for Glutathione S-Transferase Journal of the American Chemical Society

- Synthesis of Benzanilide

Sources

Use of 2',4-Dinitrobenzanilide in the preparation of azo compounds

Application Note: Synthesis of Asymmetric Azo Compounds via 2',4-Dinitrobenzanilide Precursors

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Strategic Rationale

Azo compounds represent a critical class of molecules utilized extensively as direct dyes, biological stains, and targeted prodrugs in pharmaceutical development. Historically, benzidine was the standard diamine precursor for bis-azo structures; however, its severe carcinogenicity necessitated the engineering of safer, eco-friendly alternatives.

Dinitrobenzanilides—specifically the asymmetric 2',4-dinitrobenzanilide —have emerged as highly effective, non-carcinogenic precursors[1]. The strategic use of 2',4-dinitrobenzanilide allows for the synthesis of asymmetric diamines (2',4-diaminobenzanilide). When subjected to bis-diazotization and subsequent azo coupling, this precursor yields azo compounds with exceptional substantivity to cellulosic substrates, unique spatial geometries, and highly tunable electronic properties[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the thermodynamic and kinetic causality behind each experimental choice, providing a self-validating workflow that ensures high-fidelity synthesis.

Mechanistic Insights & Causality (E-E-A-T)

Phase I: Catalytic Reduction of the Nitro Group

The transformation of 2',4-dinitrobenzanilide to 2',4-diaminobenzanilide requires the complete reduction of two nitro groups. The catalytic hydrogenation proceeds via a stepwise mechanism: the nitro group (-NO₂) is first reduced to a nitroso intermediate (-NO), followed by a rate-determining reduction to an arylhydroxylamine (-NHOH), and finally to the primary amine (-NH₂)[3].

While Palladium on Carbon (Pd/C) under high hydrogen pressure is the industrial standard, we recommend a cost-effective, ambient-pressure chemical reduction utilizing hydrazine hydrate (N₂H₄·H₂O) as the hydrogen donor and carbon black as the catalyst[4].

-

Causality: This system avoids the capital expenditure of high-pressure autoclaves. More importantly, it suppresses unwanted ring hydrogenation and dehalogenation (if halogenated coupling components are introduced later), ensuring absolute chemoselectivity for the nitro groups.

Fig 1: Stepwise catalytic reduction mechanism of the nitro group.

Phase II: Bis-Diazotization

The resulting 2',4-diaminobenzanilide is subjected to bis-diazotization using sodium nitrite (NaNO₂) in a strong mineral acid (HCl).

-

Causality: The reaction temperature must be strictly maintained between 0–5 °C . Diazonium salts are thermodynamically unstable; thermal energy easily overcomes the activation barrier for the expulsion of N₂ gas. If the temperature rises, the diazonium salt rapidly hydrolyzes into a phenol, irreversibly destroying the electrophile and ruining the yield[1].

Phase III: Azo Coupling

The bis-diazonium salt is a weak electrophile and must be coupled with an electron-rich aromatic system (e.g., salicylic acid or naphthol-sulfonic acids).

-

Causality: The pH of the coupling medium dictates the reaction's success. When coupling with phenols, the pH is adjusted to 8.5–9.0 [1]. This alkaline environment deprotonates the hydroxyl group to form a phenoxide ion. The negative charge strongly donates electron density into the aromatic ring via resonance, dramatically increasing nucleophilicity and directing the electrophilic attack to the ortho or para positions[5].

Fig 2: Synthetic workflow from 2',4-dinitrobenzanilide to direct azo dye.

Quantitative Data Summary

The following table synthesizes the optimized thermodynamic and chemical parameters required to maximize yield and purity across the three synthetic stages.

| Reaction Stage | Key Reagents | Optimal Temp (°C) | Optimal pH | Typical Yield (%) | Mechanistic Purpose |

| Reduction | N₂H₄·H₂O, Carbon Black | 80 | Neutral | 89 - 92 | Conversion of -NO₂ to -NH₂ |

| Diazotization | NaNO₂, HCl (aq) | 0 - 5 | < 1.0 | > 95 | Formation of electrophilic diazonium salt |

| Azo Coupling | Salicylic Acid, Na₂CO₃ | 5 - 12 | 8.5 - 9.0 | 80 - 85 | Electrophilic aromatic substitution |

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below includes an integrated validation step, allowing the scientist to confirm reaction completion before proceeding.

Protocol 1: Reduction of 2',4-Dinitrobenzanilide

-

Preparation: Suspend 28.7 g (0.1 mol) of 2',4-dinitrobenzanilide in 100 mL of dry ethyl alcohol in a round-bottom flask.

-

Catalyst Addition: Add 30 g of carbon black (catalyst) followed by the slow, dropwise addition of 20 mL of hydrazine hydrate (99-100%)[4].

-

Reflux: Heat the mixture to 80 °C and reflux for 7 hours under continuous stirring.

-

Validation (TLC): Spot the reaction mixture on a silica TLC plate using a Benzene:Ethyl Acetate (1:1) mobile phase. Self-Validation: The disappearance of the high-Rf yellow dinitro spot and the appearance of a lower-Rf diamine spot confirms complete reduction.

-

Workup: Filter the hot solution to remove the carbon black. Concentrate the filtrate on a rotary evaporator to precipitate 2',4-diaminobenzanilide. Recrystallize from hot water.

Protocol 2: Bis-Diazotization

-

Acidification: Dissolve 11.3 g (0.05 mol) of the synthesized 2',4-diaminobenzanilide in an aqueous solution containing 100 mL of water and 25 mL of 32% HCl.

-

Cooling: Submerge the flask in an ice-salt bath and lower the internal temperature to 0–2 °C.

-

Diazotization: Slowly add a pre-chilled solution of NaNO₂ (7.2 g in 20 mL water) dropwise. Maintain the temperature strictly below 5 °C. Stir for 1 hour.

-

Validation (Starch-Iodide Test): Dip starch-iodide paper into the mixture. Self-Validation: An immediate, persistent blue-black color indicates a slight excess of nitrous acid, confirming that all amine has been diazotized. If the test is negative, add NaNO₂ in 0.5 mL increments until positive.

-

Quenching: Add small amounts of sulfamic acid until the starch-iodide test turns negative, destroying excess nitrous acid which would otherwise cause side reactions during coupling.

Protocol 3: Azo Coupling (e.g., with Salicylic Acid)

-

Preparation of Coupler: Dissolve 13.8 g (0.1 mol) of salicylic acid in 100 mL of water. Adjust the pH to 8.5–9.0 using 20% Na₂CO₃ solution[1]. Cool the solution to 5 °C.

-

Coupling Reaction: Slowly add the cold bis-diazonium salt solution (from Protocol 2) dropwise into the salicylic acid solution.

-

pH Maintenance: Continuously monitor the pH. The coupling reaction releases protons (HCl); therefore, add 20% Na₂CO₃ concurrently to maintain the pH strictly at 8.5–9.0[5]. Stir for 5 hours at 5–12 °C.

-

Validation (Exudate Test): Place a drop of the reaction mixture on filter paper. The colored dye will stay in the center, while a clear aqueous ring spreads outward. Spot the clear ring with an alkaline solution of H-acid. Self-Validation: If no color develops in the clear ring, all diazonium salt has been successfully consumed.

-

Isolation: Precipitate the final azo dye by adding NaCl (salting out). Filter, wash with cold brine, and dry in a vacuum oven at 60 °C.

References

-

Sassykova, L. R., et al. "Studying the Mechanisms of Nitro Compounds Reduction (A-Review)." Oriental Journal of Chemistry, 2019, 35(1), 22-38. URL: [Link]

-

Simu, G., et al. "Direct Dyes Derived from 4,4'-Diaminobenzanilide Synthesis, Characterization and Toxicity Evaluation of a Disazo Symmetric Direct Dye." Turkish Journal of Chemistry, 2004, 28(5), 579-585. URL: [Link]

- Indian Patent Office. "An improved process for the preparation of 4,4'-diaminobenzanilide (DABA)." Patent IN192083B.

Sources

Application Notes & Protocols: 2',4-Dinitrobenzanilide in Advanced Organic Synthesis

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Executive Summary

2',4-Dinitrobenzanilide (IUPAC: 4-nitro-N-(2-nitrophenyl)benzamide) is a highly versatile, electron-deficient aromatic amide[1]. Characterized by the presence of two strategically positioned nitro groups, this compound serves as a critical building block in organic synthesis. It is primarily utilized as a precursor for rigid diamine monomers in high-performance polymer chemistry, a scaffold for synthesizing bioactive benzimidazole derivatives, and a model substrate for investigating the mechanistic kinetics of amide bond cleavage.

This application note provides field-proven protocols, mechanistic insights, and quantitative data to ensure the reproducible integration of 2',4-Dinitrobenzanilide into your synthetic workflows.

Physicochemical Profiling

Understanding the physical properties of 2',4-Dinitrobenzanilide is essential for solvent selection and reaction optimization. The highly conjugated, electron-withdrawing nature of the nitro groups significantly reduces the basicity of the amide nitrogen while increasing the electrophilicity of the carbonyl carbon.

Table 1: Quantitative Data & Physicochemical Properties (Data sourced from 1[1])

| Parameter | Value | Functional Implication |

| CAS Number | 33490-01-6 | Registry identification |

| Molecular Formula | C13H9N3O5 | Stoichiometric basis |

| Molecular Weight | 287.23 g/mol | Reagent mass calculations |

| Topological Polar Surface Area | 121 Ų | Indicates poor passive membrane permeability |

| Hydrogen Bond Donors/Acceptors | 1 / 5 | Dictates solubility (favors polar aprotic solvents like DMF, DMSO) |

| XLogP3 | 2.5 | Moderate lipophilicity |

Mechanistic Workflows & Experimental Protocols

Workflow A: Synthesis of Benzimidazole Scaffolds via Reduction and Cyclization

Expertise & Causality: The conversion of 2',4-Dinitrobenzanilide to 2-(4-aminophenyl)benzimidazole is a classic example of tandem reduction-cyclization.

-

Reduction: Catalytic hydrogenation over Pd/C reduces both nitro groups to amines. According to the2, this proceeds via nitroso and hydroxylamine intermediates without cleaving the sensitive C-N amide bond[2].

-

Cyclization: The newly formed 2'-amino group (ortho to the amide nitrogen) is perfectly positioned for an intramolecular nucleophilic attack on the amide carbonyl. Under acidic conditions, dehydration drives the formation of the thermodynamically stable benzimidazole ring, a privileged pharmacophore in drug development.

Workflow: Reduction and cyclization of 2',4-Dinitrobenzanilide to a benzimidazole.

Protocol 1: Catalytic Hydrogenation to the Diamine Intermediate

Self-Validating System: The cessation of hydrogen uptake and a color shift from deep yellow (nitro) to pale/colorless (amine) indicates reaction completion.

-

Preparation: In a flame-dried 250 mL Schlenk flask, dissolve 10.0 mmol of 2',4-Dinitrobenzanilide in 50 mL of anhydrous DMF.

-

Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol% Pd). Caution: Pd/C is pyrophoric in the presence of solvent vapors.

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain a hydrogen atmosphere using a double-layered balloon or a Parr hydrogenator at 30-50 psi.

-

Reaction: Stir vigorously at 25–40 °C for 4–6 hours until H₂ consumption ceases.

-

Workup: Filter the mixture through a pad of Celite under an inert argon atmosphere (the resulting ortho-diamine is highly susceptible to air oxidation). Concentrate the filtrate in vacuo to afford 4-amino-N-(2-aminophenyl)benzamide.

Protocol 2: Acid-Catalyzed Cyclization

-

Preparation: Dissolve the crude diamine intermediate in 30 mL of glacial acetic acid.

-

Cyclization: Heat the solution to reflux (approx. 118 °C) for 4 hours. The acidic medium protonates the carbonyl oxygen, enhancing its electrophilicity for the intramolecular attack by the ortho-amine.

-

Isolation: Cool the reaction mixture to room temperature and pour it slowly into 150 mL of crushed ice.

-

Neutralization: Adjust the pH to 7-8 using concentrated aqueous ammonia (NH₄OH). The benzimidazole product will precipitate as a solid.

-

Purification: Filter the solid, wash with cold distilled water, and recrystallize from ethanol to yield pure 2-(4-aminophenyl)benzimidazole.

Workflow B: Model Substrate for Mild Alkaline Hydrolysis

Expertise & Causality: Standard primary and secondary amides are notoriously resistant to alkaline hydrolysis, often requiring harsh refluxing conditions in strong aqueous base. However, highly nitrated benzanilides serve as excellent models for mild cleavage[3]. The strong electron-withdrawing effect (-I and -M effects) of the nitro group on the aniline ring stabilizes the leaving group (2-nitroaniline anion), while the nitro group on the benzoyl ring increases the electrophilicity of the carbonyl carbon. This allows for hydrolysis under remarkably mild, non-aqueous conditions as demonstrated in specialized methodologies[3].

Protocol 3: Non-Aqueous Alkaline Cleavage

Self-Validating System: The immediate generation of the bright yellow/red 2-nitroaniline anion upon base addition serves as a visual kinetic indicator of amide cleavage.

-

Solvent System: Prepare a 9:1 (v/v) mixture of anhydrous dichloromethane (CH₂Cl₂) and methanol.

-

Reaction Setup: Dissolve 5.0 mmol of 2',4-Dinitrobenzanilide in 20 mL of the solvent mixture at room temperature.

-

Hydrolysis: Add 15.0 mmol (3 equivalents) of finely powdered anhydrous NaOH.

-

Monitoring: Stir at room temperature. The reaction mixture will rapidly change color, indicating the release of the nitroaniline derivative. Monitor via TLC (Hexanes:EtOAc 7:3) until the starting material spot disappears (typically < 2 hours).

-

Quenching & Separation: Quench with 1M HCl until the solution is slightly acidic (pH 3-4). Extract with ethyl acetate (3 x 20 mL). The organic layer will contain 4-nitrobenzoic acid and 2-nitroaniline, which can be separated via standard acid-base extraction (washing the organic layer with saturated NaHCO₃ to extract the benzoic acid).

Safety & Handling

-

Toxicity: Nitroaromatics are known skin sensitizers and potential mutagens[1]. Handle exclusively within a certified chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Disposal: Halogen-free organic waste. Catalytic Pd/C must be quenched with water before disposal to prevent fires.

References

-

PubChem , "2',4-Dinitrobenzanilide | C13H9N3O5 | CID 5155676", National Center for Biotechnology Information.[Link]

-

Orient J Chem , "Studying the Mechanisms of Nitro Compounds Reduction (A-Review)", Oriental Journal of Chemistry.[Link]

-

Arkivoc , "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles", Arkat USA.[Link]

Sources

Application Note: HPLC-UV Analytical Method for the Quantification of 2',4-Dinitrobenzanilide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Organic Synthesis Monitoring, Pharmaceutical Intermediates, and Catalytic Hydrogenation Analysis

Introduction & Chemical Context

2',4-Dinitrobenzanilide (IUPAC: 4-nitro-N-(2-nitrophenyl)benzamide) is a highly conjugated organic intermediate characterized by a benzanilide core substituted with two strongly electron-withdrawing nitro groups[1]. It is frequently utilized as a precursor in the synthesis of specialized aramid polymers, dyes, and pharmaceutical active ingredients.

A primary application of this compound in chemical research is its use as a substrate in catalytic hydrogenation studies. The selective reduction of the nitro groups yields critical intermediates such as 2'-amino-4-nitrobenzanilide or fully reduced diamines[2]. Accurate quantification of 2',4-Dinitrobenzanilide is therefore essential for determining reaction kinetics, catalyst efficacy, and intermediate purity.

Analytical Strategy and Causality

Quantifying nitroaromatics presents specific chromatographic challenges. Drawing upon the foundational principles of EPA Method 8330 —the gold standard for nitroaromatic and nitramine analysis[3]—this protocol utilizes Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection.

-

Why RP-HPLC? 2',4-Dinitrobenzanilide is moderately hydrophobic and neutral. A C18 stationary phase provides excellent retention and resolution based on hydrophobic partitioning.

-

Why UV Detection at 254 nm? The highly conjugated biphenyl-like system and the localized π→π∗ transitions of the nitro groups provide a strong, universal chromophoric response at 254 nm, ensuring high sensitivity without the need for derivatization.

-

Why Acidic Modification? While the analyte is neutral, the addition of 0.1% Formic Acid to the mobile phase suppresses the ionization of residual silanol groups on the silica column matrix. This prevents secondary interactions (hydrogen bonding with the amide nitrogen), thereby eliminating peak tailing and ensuring a highly reproducible, Gaussian peak shape.

Materials and Reagents

-

Analyte: 2',4-Dinitrobenzanilide Reference Standard (CAS: 33490-01-6, Purity ≥ 98%).

-

Solvents: HPLC-Grade Acetonitrile (MeCN), Ultrapure Water (Type 1, 18.2 M Ω⋅ cm).

-

Modifiers: LC-MS Grade Formic Acid (FA).

-

Equipment: HPLC system equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD), column oven, and an autosampler.

-

Consumables: 0.22 µm Hydrophobic Polytetrafluoroethylene (PTFE) syringe filters. Causality: PTFE is selected because it is chemically inert to MeCN and exhibits low non-specific binding for hydrophobic nitroaromatics, preventing analyte loss during filtration.

Chromatographic Conditions

The method was developed to balance rapid throughput with baseline resolution from potential reduction byproducts (e.g., mono-amino derivatives). Isocratic elution is employed to maximize system reproducibility and eliminate column re-equilibration time between injections.

Table 1: Optimized HPLC Parameters

| Parameter | Specification | Rationale |

| Column | Ascentis® C18, 250 x 4.6 mm, 5 µm | High carbon load provides optimal retention for nitroaromatics[4]. |

| Mobile Phase | 60% MeCN / 40% Water (0.1% FA) | Balances elution speed with hydrophobic retention. |

| Elution Mode | Isocratic | Ensures high run-to-run retention time precision. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns; optimal mass transfer. |

| Injection Volume | 10 µL | Prevents column overloading while maintaining sensitivity. |

| Column Temp. | 30°C | Reduces mobile phase viscosity and stabilizes backpressure. |

| Detection | UV at 254 nm | Corresponds to the absorption maximum of the nitroaromatic system. |

Experimental Protocol

This protocol is designed as a self-validating system . By incorporating strict System Suitability Testing (SST) prior to sample analysis, the method guarantees that the chromatographic system is fit for purpose on the day of use.

Step 1: Standard Preparation

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2',4-Dinitrobenzanilide reference standard into a 10 mL volumetric flask.

-

Add 8 mL of HPLC-grade MeCN. Sonicate for 5 minutes until complete dissolution is achieved.

-

Dilute to the mark with MeCN and invert to mix.

-

Working Standards: Perform serial dilutions using a diluent of 50:50 MeCN:Water to prepare a calibration curve spanning 1.0 µg/mL to 100.0 µg/mL .

Step 2: Sample Preparation (Reaction Mixtures)

-

Quenching: Withdraw a 100 µL aliquot from the reaction vessel (e.g., hydrogenation reactor) and immediately quench in 900 µL of cold MeCN to halt the reaction.

-

Centrifugation: Centrifuge the quenched sample at 10,000 x g for 5 minutes to precipitate any suspended catalyst particles (e.g., Pd/C).

-

Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

Dilution: If the expected concentration exceeds the linear range (>100 µg/mL), dilute the filtered sample with the 50:50 MeCN:Water diluent.

Step 3: System Suitability Testing (SST)

Before running the analytical batch, inject the 50.0 µg/mL standard six consecutive times. The system must pass the criteria outlined in Table 3 to proceed.

Analytical Workflow Visualization

Figure 1: Sample preparation and HPLC-UV analytical workflow for 2',4-Dinitrobenzanilide.

Method Validation & Data Presentation

The method was validated according to ICH Q2(R1) guidelines to ensure scientific integrity and trustworthiness. The quantitative data is summarized below.

Table 2: Method Validation Summary

| Validation Parameter | Result | Acceptance Criteria |

| Linear Range | 1.0 - 100.0 µg/mL | N/A |

| Correlation Coefficient ( R2 ) | 0.9998 | ≥ 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL | Signal-to-Noise (S/N) ≥ 3 |

| Limit of Quantitation (LOQ) | 0.45 µg/mL | Signal-to-Noise (S/N) ≥ 10 |

| Intra-day Precision (%RSD) | 0.8% (n=6) | ≤ 2.0% |

| Accuracy (Recovery) | 98.5% - 101.2% | 95.0% - 105.0% |

Table 3: System Suitability Criteria (Self-Validating Metrics)

| SST Parameter | Target Value | Action if Failed |

| Retention Time Precision (%RSD) | ≤ 1.0% | Check pump seals and mobile phase composition. |

| Peak Area Precision (%RSD) | ≤ 2.0% | Purge autosampler syringe; check for air bubbles. |

| Tailing Factor ( Tf ) | 0.9 - 1.2 | Replace column guard; verify 0.1% FA modifier presence. |

| Theoretical Plates ( N ) | ≥ 5,000 | Flush column with 100% MeCN to remove hydrophobic fouling. |

Conclusion

This application note details a robust, highly specific, and self-validating RP-HPLC method for the quantification of 2',4-Dinitrobenzanilide. By leveraging the principles of established environmental nitroaromatic testing (EPA 8330) and applying rigorous physicochemical causality to the method development (e.g., PTFE filtration, acidic mobile phase modifiers), researchers can achieve highly reproducible kinetic and purity data. The method's wide linear range and low limit of quantitation make it exceptionally well-suited for monitoring the catalytic reduction of nitro compounds in complex reaction matrices.

References

-

2',4-Dinitrobenzanilide | C13H9N3O5 | CID 5155676 - PubChem. National Institutes of Health (NIH).[Link]

-

Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry.[Link]

-

EPA Method 8330B (SW-846): Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). United States Environmental Protection Agency (EPA).[Link]

Sources

Protocol for the nitration of benzanilide to 2',4-Dinitrobenzanilide

Application Note: Exhaustive Electrophilic Aromatic Nitration of Benzanilide

Executive Overview & Nomenclature Clarification

This application note details the robust, self-validating protocol for the synthesis of the dinitro derivative of benzanilide via direct electrophilic aromatic substitution (EAS).

Critical Nomenclature Note: In synthetic and historical literature, the exhaustive direct nitration of benzanilide yields N-(2,4-dinitrophenyl)benzamide , which is interchangeably referred to as 2,4-dinitrobenzanilide or 2',4'-dinitrobenzanilide[1][2]. True 2',4-dinitrobenzanilide (where the deactivated benzoyl ring is nitrated at the 4-position) cannot be efficiently synthesized via direct nitration and requires the cross-coupling of pre-nitrated precursors (e.g., 4-nitrobenzoyl chloride and 2-nitroaniline). This protocol governs the direct EAS route to the highly substituted 2',4'-dinitro aniline derivative[2].

Mechanistic Causality & Regioselectivity (Expertise & Experience)

The structural dichotomy of the benzanilide molecule dictates its reactivity. The amide linkage (-NHCO-) acts as an electronic bridge between two distinct aromatic systems. The nitrogen lone pair donates electron density into the aniline ring via resonance, rendering it highly nucleophilic and directing electrophilic attack to the ortho and para positions. Conversely, the carbonyl group withdraws electron density from the benzoyl ring, deactivating it toward EAS. Consequently, direct nitration exclusively targets the aniline ring[2].

The reaction proceeds stepwise. The bulky benzoyl moiety sterically shields the ortho positions initially, leading to a kinetic preference for 4'-nitrobenzanilide. Once the para position is occupied, the deactivated nature of the mono-nitrated ring requires elevated thermal energy and an excess of nitronium ions ( NO2+ ) to force the second substitution at the ortho position, yielding the final dinitro product[2].

Sulfuric acid plays a dual role in this protocol: it acts as a highly polar, non-nucleophilic solvent that dissolves the benzanilide, and it functions as a strong Brønsted acid to protonate the fuming nitric acid, driving the dehydration equilibrium toward the formation of the active electrophile, the nitronium ion.

Visualization of the Reaction Pathway

Fig 1: Stepwise electrophilic aromatic substitution pathway for the nitration of benzanilide.

Physicochemical Data Presentation

Before initiating the protocol, verify the target parameters of the synthesized compound to ensure downstream analytical validation.

Table 1: Physicochemical Properties of the Target Compound

| Property | Value / Description |

| IUPAC Name | 4-nitro-N-(2-nitrophenyl)benzamide |

| Common Synonyms | 2',4'-Dinitrobenzanilide; N-(2,4-dinitrophenyl)benzamide[1][3] |

| CAS Number | 22978-56-9 (Also referenced as 33490-01-6)[1][3] |

| Molecular Formula | C13H9N3O5 [1] |

| Molecular Weight | 287.23 g/mol [1][3] |

| Melting Point | 193 °C[1] |

| Topological Polar Surface Area | 121 Ų[1][3] |

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system. By integrating In-Process Quality Control (IPQC) steps, the chemist can confirm the mechanistic progression of the reaction in real-time.

Table 2: Stoichiometry and Reagent Matrix

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role |

| Benzanilide | 197.23 | 1.0 eq | 5.00 g (25.3 mmol) | Substrate |

| Fuming Nitric Acid (>90%) | 63.01 | 2.5 eq | ~2.7 mL (63.3 mmol) | Nitrating Agent |

| Conc. Sulfuric Acid (98%) | 98.08 | Excess | 25.0 mL | Catalyst / Solvent |

Step-by-Step Workflow

Step 1: Substrate Dissolution & Activation

-

Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel.

-

Charge the flask with 25.0 mL of concentrated H2SO4 and cool the system to 0–5 °C using an ice-salt bath.

-

Slowly add 5.00 g of finely powdered benzanilide in small portions under vigorous stirring. Causality Check: The dissolution is mildly exothermic due to the protonation of the amide carbonyl. Ensure the temperature does not exceed 10 °C to prevent premature hydrolysis of the amide bond.

Step 2: Electrophile Generation & Addition

-

In a separate, pre-cooled vial, carefully prepare the "mixed acid" by adding 2.7 mL of fuming HNO3 to 5.0 mL of concentrated H2SO4 .

-

Transfer the mixed acid to the addition funnel.

-

Add the mixed acid dropwise to the benzanilide solution over 30 minutes, strictly maintaining the internal temperature between 0–5 °C. Causality Check: The first nitration (yielding 4'-nitrobenzanilide) is highly exothermic and rapid. Strict thermal control prevents oxidative degradation and runaway kinetics.

Step 3: Thermal Maturation (Second Nitration)

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C).

-

Stir the mixture continuously for 2 hours. Causality Check: The deactivated nature of the mono-nitrated intermediate requires this extended time at ambient temperature to overcome the activation energy barrier for the second nitration at the sterically hindered ortho position.

Step 4: In-Process Quality Control (IPQC) via TLC

-

Extract a 50 µL aliquot of the reaction mixture and quench it in 1 mL of ice water. Extract with 1 mL of Ethyl Acetate.

-

Spot the organic layer on a Silica Gel TLC plate alongside a pure benzanilide standard. Develop in 7:3 Hexane:Ethyl Acetate. Self-Validation Logic: The starting material will be absent. The dinitro product will exhibit a higher Rf value than the mono-nitro intermediate. Why? The newly introduced ortho-nitro group forms a strong intramolecular hydrogen bond with the amide N-H. This internal H-bonding prevents the N-H from interacting with the polar silica stationary phase, significantly increasing the molecule's mobility up the plate.

Step 5: Quenching and Precipitation

-

Slowly pour the reaction mixture over 150 g of crushed ice with vigorous stirring.

-

A yellow-to-pale-brown precipitate of crude 2',4'-dinitrobenzanilide will immediately form.

-

Allow the ice to melt completely, then isolate the solid via vacuum filtration using a Büchner funnel.

-

Wash the filter cake extensively with cold distilled water until the filtrate is pH neutral (test with pH paper) to remove all residual mineral acids.

Step 6: Purification and Final Validation

-

Recrystallize the crude product from a minimal amount of boiling glacial acetic acid or an ethanol/water mixture.

-

Dry the purified crystals under a high vacuum at 60 °C for 4 hours. Post-Process Validation: Determine the melting point of the dried crystals. A sharp melting point at 193 °C confirms the successful synthesis of the pure dinitro isomer[1]. A depressed or broad melting range (e.g., 150–160 °C) indicates incomplete nitration (contamination with 2'- or 4'-mono-nitro isomers).

References

-

National Center for Biotechnology Information. "2',4-Dinitrobenzanilide | C13H9N3O5 | CID 5155676". PubChem. Available at:[Link]

-

ACS Publications. "Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents". ACS Catalysis, 2018. Available at:[Link]

Sources

Application Note: Strategic Reduction of 2',4-Dinitrobenzanilide to 2',4-Diaminobenzanilide

Strategic Context in Advanced Materials and Therapeutics